Cas no 92-92-2 (4-Biphenylcarboxylic acid)

4-Biphenylcarboxylic acid structure
4-Biphenylcarboxylic acid structure
Nome do Produto:4-Biphenylcarboxylic acid
N.o CAS:92-92-2
MF:C13H10O2
MW:198.217303752899
MDL:MFCD00002553
CID:34675
PubChem ID:66724

4-Biphenylcarboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

    • [1,1'-Biphenyl]-4-carboxylic acid
    • 4-Phenylbenzoic acid
    • Biphenyl-4-carboxylic acid
    • 4-Biphenylcarboxylic acid
    • 4-Biphenylcarboxylic
    • 4-Carboxybiphenyl
    • 4-CARBOXYDIPHENYL
    • 4-Phenylbenzic acid
    • 4-United acid
    • PHENYLBENZOICACID
    • P-PHENYLBENZOIC ACID
    • RARECHEM AL BO 0062
    • Para phenyl benzoic acid
    • 4-Diphenylcarboxylic acid
    • Diphenyl-4-carboxylic acid
    • (1,1'-Biphenyl)-4-carboxylic acid
    • 4-Carboxy-(1,1'-biphenyl)
    • 36J7VPO67K
    • NNJMFJSKMRYHSR-UHFFFAOYSA-N
    • 4-biphenyl carboxylic acid
    • 4-Biphenylcarboxylic acid (7CI, 8CI)
    • Benzoic acid, p-phenyl- (3CI)
    • 4-Biphenylylcarboxylic acid
    • 4-Carboxy-1,1′-biphenyl
    • NSC 23040
    • p-Biphenylcarboxylic acid
    • BBL011579
    • AKOS000119566
    • EN300-20144
    • Z7Z
    • AE-641/00160032
    • NSC-23040
    • EINECS 202-203-1
    • Biphenylcarboxylic acid-(4)
    • CBDivE_013344
    • 1,1'-biphenyl-4-carboxylic acid
    • F2191-0106
    • 4-09-00-02479 (Beilstein Handbook Reference)
    • Benzoic acid, p-phenyl-
    • 4-phenyl benzoic acid
    • HMS1577C04
    • STK290994
    • NCGC00334267-01
    • P0961
    • 4-Carboxy-1,1'-biphenyl)
    • AS-2102
    • AR3938
    • BRN 0973519
    • DTXCID3048782
    • MFCD00002553
    • Biphenyl-4-carboxylic acid, 95%
    • NS00039506
    • SY003371
    • benzoic acid, 4-phenyl-
    • BDBM50060971
    • UNII-36J7VPO67K
    • B-2800
    • Q27894061
    • [1,1'-biphenyl]-4carboxylic acid
    • AC-2930
    • Z104477046
    • AB01141504-04
    • NSC23040
    • 92-92-2
    • CHEMBL107057
    • DTXSID1059074
    • 4-Carboxy-1,1'-biphenyl
    • CS-D1119
    • SCHEMBL38562
    • MDL: MFCD00002553
    • Inchi: 1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15)
    • Chave InChI: NNJMFJSKMRYHSR-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C2C=CC=CC=2)=CC=1)O
    • BRN: 0973519

Propriedades Computadas

  • Massa Exacta: 198.06808g/mol
  • Carga de Superfície: 0
  • XLogP3: 3.5
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Ligações Rotativas: 2
  • Massa monoisotópica: 198.06808g/mol
  • Massa monoisotópica: 198.06808g/mol
  • Superfície polar topológica: 37.3Ų
  • Contagem de Átomos Pesados: 15
  • Complexidade: 211
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Tautomeros: nothing
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.1184 (rough estimate)
  • Ponto de Fusão: 225.0 to 229.0 deg-C
  • Ponto de ebulição: 372.6℃ at 760 mmHg
  • Ponto de Flash: 170
  • Índice de Refracção: 1.5954 (estimate)
  • Solubilidade: 0.03g/l
  • Coeficiente de partição da água: Insoluble in water.
  • PSA: 37.30000
  • LogP: 3.05180
  • Solubilidade: Soluble in ethanol, ether and benzene, slightly soluble in hot water, insoluble in cold water.

4-Biphenylcarboxylic acid Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315-H319
  • Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:1
  • Código da categoria de perigo: R36/37/38
  • Instrução de Segurança: S37/39-S26
  • RTECS:DV1925100
  • Identificação dos materiais perigosos: Xi
  • Condição de armazenamento:Store at room temperature
  • Frases de Risco:R36/37/38
  • TSCA:Yes

4-Biphenylcarboxylic acid Dados aduaneiros

  • CÓDIGO SH:29163900
  • Dados aduaneiros:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Biphenylcarboxylic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-20144-25.0g
4-phenylbenzoic acid
92-92-2 95.0%
25.0g
$38.0 2025-02-20
Key Organics Ltd
AS-2102-10MG
Biphenyl-4-carboxylic acid
92-92-2 >95%
10mg
£63.00 2025-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046887-100g
[1,1'-Biphenyl]-4-carboxylic acid
92-92-2 98%
100g
¥120.00 2024-04-25
eNovation Chemicals LLC
D605164-1kg
4-Biphenylcarboxylic acid
92-92-2 97%
1kg
$360 2024-06-05
TRC
B592020-5g
4-Biphenylcarboxylic Acid
92-92-2
5g
$ 65.00 2023-09-08
TRC
B592020-50000mg
4-Biphenylcarboxylic Acid
92-92-2
50g
$ 98.00 2023-04-18
Enamine
EN300-20144-0.05g
4-phenylbenzoic acid
92-92-2 95.0%
0.05g
$19.0 2025-02-20
AK Scientific
AMTDA071-100g
Biphenyl-4-carboxylic acid
92-92-2 97%
100g
$40 2025-02-18
SHENG KE LU SI SHENG WU JI SHU
sc-254971-25g
Biphenyl-4-carboxylic acid,
92-92-2
25g
¥308.00 2023-09-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B102061-5g
4-Biphenylcarboxylic acid
92-92-2 99%
5g
¥39.90 2023-09-04

4-Biphenylcarboxylic acid Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) ,  Oxygen Solvents: Acetonitrile ;  12 h, 1 atm, rt
Referência
Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Dimethylformamide ,  Water ;  rt
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  12 h, rt
Referência
Efficient catalytic activation of Suzuki-Miyaura C-C coupling reactions with recyclable palladium nanoparticles tailored with sterically demanding di-n-alkyl sulfides
Kumar, Satyendra; Rao, G. K.; Kumar, Arun; Singh, Mahabir P.; Saleem, Fariha; et al, RSC Advances, 2015, 5(26), 20081-20089

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium (magnetic ionic nanoparticle network-supported) Solvents: Ethanol ,  Water ;  2 h, 75 °C
Referência
Nanopalladium on Magnetic Ionic Nanoparticle Network (MINN) as an Efficient and Recyclable Catalyst with High Ionic Density and Dispersibility
Karimi, Babak; Tavakolian, Mina ; Mansouri, Fariborz; Vali, Hojatollah, ACS Sustainable Chemistry & Engineering, 2019, 7(4), 3811-3823

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Palladium ,  Silica Solvents: Water ;  1 h, 110 °C
Referência
Palladium Nanoparticles Supported on Mesoporous Silica as Efficient and Recyclable Heterogenous Nanocatalysts for the Suzuki C-C Coupling Reaction
Ncube, Phendukani; Hlabathe, Thaane; Meijboom, Reinout, Journal of Cluster Science, 2015, 26(5), 1873-1888

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium bromide Catalysts: Palladium (complexes with hexylimidazolium-functionalized styrene-vinylbenzyl chloride copolymer) Solvents: Water ;  1.5 h, 120 °C
Referência
Palladium nanoparticles immobilized by click ionic copolymers: Efficient and recyclable catalysts for Suzuki-Miyaura cross-coupling reaction in water
Zhang, Dong; Zhou, Chunshan; Wang, Ruihu, Catalysis Communications, 2012, 22, 83-88

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1,4-Benzenediamine, polymer with 1,3,5-triisocyanatobenzene (palladium complexes) Solvents: Water ;  3 h, 60 °C
Referência
Urea-Based Porous Organic Frameworks: Effective Supports for Catalysis in Neat Water
Li, Liuyi; Chen, Zhilin; Zhong, Hong; Wang, Ruihu, Chemistry - A European Journal, 2014, 20(11), 3050-3060

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Palladium ,  L-Threonyl-L-seryl-L-asparaginyl-L-alanyl-L-valyl-L-histidyl-L-prolyl-L-threonyl… (palladium nanoparticle surface functionalized with) Solvents: Water ;  24 h, rt
1.2 rt
Referência
Interrogating the catalytic mechanism of nanoparticle mediated Stille coupling reactions employing bio-inspired Pd nanocatalysts
Pacardo, Dennis B.; Slocik, Joseph M.; Kirk, Kyle C.; Naik, Rajesh R.; Knecht, Marc R., Nanoscale, 2011, 3(5), 2194-2201

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Manganese carbonate ,  Zinc oxide (ZnO) ,  Graphene (oxide, reduced) Solvents: Toluene ;  11 min, 100 °C
Referência
Mixed zinc/manganese on highly reduced graphene oxide: a highly active nanocomposite catalyst for aerial oxidation of benzylic alcohols
Assal, Mohamed E.; Shaik, Mohammed Rafi; Kuniyil, Mufsir; Khan, Mujeeb; Alzahrani, Abdulrahman Yahya; et al, Catalysts, 2017, 7(12),

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
1.2 Reagents: Sodium bisulfate ;  pH 1, rt
Referência
Preparation of pyrrolidinyl carboxamides as fatty acid synthase inhibitors for treating cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  1 h, 60 °C
Referência
Ligand-free, recyclable palladium-functionalized magnetite nanoparticles as a catalyst in the Suzuki-, Sonogashira, and Stille reaction
De Cattelle, Amaury; Billen, Arne; O'Rourke, Galahad; Brullot, Ward; Verbiest, Thierry; et al, Journal of Organometallic Chemistry, 2019, 904,

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: 1590342-82-7 Solvents: Dimethylformamide ,  Water ;  24 h, 100 - 110 °C
Referência
Efficient catalysis of Suzuki-Miyaura CC coupling reactions with palladium(II) complexes of partially hydrolyzed bisimine ligands: A process important in environment context
Kumar, Arun; Rao, Gyandshwar Kumar; Saleem, Fariha; Kumar, Rupesh; Singh, Ajai K., Journal of Hazardous Materials, 2014, 269, 9-17

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ;  4 h, 100 °C
Referência
Palladium(II)-(E,N,E) pincer ligand (E = S/Se/Te) complex catalyzed Suzuki coupling reactions in water via in situ generated palladium quantum dots
Kumar, Satyendra; Rao, Gyandshwar K.; Kumar, Arun; Singh, Mahabir P.; Singh, Ajai Kumar, Dalton Transactions, 2013, 42(48), 16939-16948

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Acetonitrile ,  Water ;  1 - 2 h, 60 °C
Referência
A mild robust generic protocol for the Suzuki reaction using an air stable catalyst
Moseley, Jonathan D.; Murray, Paul M.; Turp, Edward R.; Tyler, Simon N. G.; Burn, Ross T., Tetrahedron, 2012, 68(30), 6010-6017

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ;  24 h, 27 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Gold/Palladium Alloy for Carbon-Halogen Bond Activation: An Unprecedented Halide Dependence
Dhital, Raghu Nath; Bobuatong, Karan; Ehara, Masahiro; Sakurai, Hidehiro, Chemistry - An Asian Journal, 2015, 10(12), 2669-2676

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1604839-72-6 (silica-coated iron oxide-bound) Solvents: Water ;  6 h, rt → 60 °C
Referência
A highly water-dispersible/magnetically separable palladium catalyst based on a Fe3O4@SiO2 anchored TEG-imidazolium ionic liquid for the Suzuki-Miyaura coupling reaction in water
Karimi, Babak; Mansouri, Fariborz; Vali, Hojatollah, Green Chemistry, 2014, 16(5), 2587-2596

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Trisodium phosphate Catalysts: Palladium ,  Diaion HP 20 Solvents: Water ;  6 h, rt
Referência
Carbon-Carbon Bond Formation by Ligand-free Cross-Coupling Reaction Using Palladium Catalyst Supported on Synthetic Adsorbent
Monguchi, Yasunari; Sakai, Keita; Endo, Koichi; Fujita, Yuki; Niimura, Masaru; et al, ChemCatChem, 2012, 4(4), 546-558

Synthetic Routes 17

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  42 s, 4 atm, rt
1.2 Reagents: Ammonium hydroxide ;  rt
1.3 Reagents: Formic acid Solvents: Tetrahydrofuran
Referência
The Continuous-Flow Synthesis of Carboxylic Acids using CO2 in a Tube-In-Tube Gas Permeable Membrane Reactor
Polyzos, Anastasios; O'Brien, Matthew; Petersen, Trine P.; Baxendale, Ian R.; Ley, Steven V., Angewandte Chemie, 2011, 50(5), 1190-1193

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt
1.2 Reagents: Oxygen Catalysts: Palladium ;  24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Effects of the Material Structure on the Catalytic Activity of Peptide-Templated Pd Nanomaterials
Bhandari, Rohit; Knecht, Marc R., ACS Catalysis, 2011, 1(2), 89-98

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Water ;  0.25 h, 80 °C
Referência
Catalytic polymeric nanocomposites via cucurbit[n]uril host-guest interactions
Wu, Yuchao; Lan, Yang; Liu, Ji; Scherman, Oren A., Nanoscale, 2015, 7(32), 13416-13419

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-4)-[4-[[2-[[[2-(Hydroxy-κO)-4-hydroxyphenyl]methylene]amino-κN]ethyl]imino… Solvents: Toluene ,  Water ;  24 h, 90 °C
Referência
Polymer-supported palladium catalysts for Suzuki and Heck reactions
Styring, Peter, Solid-Phase Organic Syntheses, 2012, 2, 69-78

4-Biphenylcarboxylic acid Raw materials

4-Biphenylcarboxylic acid Preparation Products

4-Biphenylcarboxylic acid Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:92-92-2)4-Biphenylcarboxylic acid
Número da Ordem:A844391
Estado das existências:in Stock/in Stock
Quantidade:500g/1kg
Pureza:99%/99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:02
Preço ($):156.0/270.0

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